molecular formula C18H20N4OS B14150077 Imidazo(1,2-a)pyrimidine, 2-(p-methylthiophenyl)-3-(morpholinomethyl)- CAS No. 3458-59-1

Imidazo(1,2-a)pyrimidine, 2-(p-methylthiophenyl)-3-(morpholinomethyl)-

Katalognummer: B14150077
CAS-Nummer: 3458-59-1
Molekulargewicht: 340.4 g/mol
InChI-Schlüssel: XIBLXVSJZDIAHO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Imidazo(1,2-a)pyrimidine, 2-(p-methylthiophenyl)-3-(morpholinomethyl)- is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry due to their potential therapeutic properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[1,2-a]pyrimidines typically involves multicomponent reactions, condensation reactions, and oxidative coupling . For the specific compound , the synthesis might involve the following steps:

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .

Analyse Chemischer Reaktionen

Types of Reactions

Imidazo(1,2-a)pyrimidine, 2-(p-methylthiophenyl)-3-(morpholinomethyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Imidazo(1,2-a)pyrimidine, 2-(p-methylthiophenyl)-3-(morpholinomethyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of imidazo(1,2-a)pyrimidine, 2-(p-methylthiophenyl)-3-(morpholinomethyl)- involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Imidazo(1,2-a)pyrimidine, 2-(p-methylthiophenyl)-3-(morpholinomethyl)- is unique due to its specific substituents, which can impart distinct biological and chemical properties. The presence of the p-methylthiophenyl and morpholinomethyl groups can influence its reactivity and interactions with biological targets .

Eigenschaften

CAS-Nummer

3458-59-1

Molekularformel

C18H20N4OS

Molekulargewicht

340.4 g/mol

IUPAC-Name

4-[[2-(4-methylsulfanylphenyl)imidazo[1,2-a]pyrimidin-3-yl]methyl]morpholine

InChI

InChI=1S/C18H20N4OS/c1-24-15-5-3-14(4-6-15)17-16(13-21-9-11-23-12-10-21)22-8-2-7-19-18(22)20-17/h2-8H,9-13H2,1H3

InChI-Schlüssel

XIBLXVSJZDIAHO-UHFFFAOYSA-N

Kanonische SMILES

CSC1=CC=C(C=C1)C2=C(N3C=CC=NC3=N2)CN4CCOCC4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.